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Introduction

E235 is a widely used non-alloy structural steel known for its good weldability and mechanical
properties. It is frequently employed in construction, pipeline manufacturing, and general
engineering. The integrity of welded joints in E235 steel is paramount to ensure structural
safety and reliability. Non-Destructive Testing (NDT) encompasses a group of analysis
techniques used to evaluate the properties and integrity of a material, component, or system
without causing damage.[1][2] This document provides detailed application notes and
experimental protocols for the primary NDT methods used to inspect E235 steel welds, tailored
for researchers and scientists in materials science and engineering.

Overview of NDT Method Selection for E235 Welds

The selection of an appropriate NDT method depends on the type of defect being sought
(surface, near-surface, or internal), material properties, and the geometry of the weld. E235 is a
ferromagnetic carbon steel, which makes it suitable for methods like Magnetic Particle Testing.
[3] The following diagram illustrates a general logic for selecting the appropriate NDT method.
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Fig. 1. NDT method selection guide for E235 steel welds.

Comparison of Applicable NDT Methods

The following table summarizes the primary NDT methods suitable for E235 steel welds,
outlining their principles, capabilities, and limitations.
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BENCHE

o Detectable
Principle of . L
NDT Method _ Defects in E235  Advantages Limitations
Operation
Welds
_ o _ Fast,
Direct or indirect Cracks, porosity, ) ) Only detects
. inexpensive,
visual undercut, ] o surface flaws;
] ) o ] requires minimal ) ]
Visual Testing examination of underfill, ] effectiveness is
. equipment, _
(VT) the weld surface excessive " highly dependent
. e . proviaes : .
to identify visible  reinforcement, _ _ on inspector skill
) T immediate ) ]
discontinuities.[4]  spatter.[5] and visual acuity.
results.

Liquid Penetrant
Testing (PT)

A liquid penetrant
is applied to the
surface and
drawn into
surface-breaking
defects by
capillary action.

A developer then

Fine surface-
breaking cracks,
porosity, laps,

and seams.[4]

Highly sensitive
to small surface
discontinuities,

can be used on

complex shapes,

Only detects
surface-breaking
defects; requires
thorough surface
cleaning; not

suitable for

draws the portable. porous surfaces.
penetrant out, [7]
making the flaw
visible.[6][7]
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Magnetic Particle
Testing (MT)

A magnetic field
is induced in the
ferromagnetic
material (E235).
Surface or near-
surface flaws
disrupt the
magnetic flux,
creating leakage
fields that attract
finely divided iron
particles, forming
a visible
indication.[3][8]

Surface and
slightly sub-
surface cracks,
porosity,
inclusions, and

lack of fusion.[3]

4]

Fast, relatively
inexpensive,
highly sensitive
to fine surface
cracks, can
detect near-
surface flaws.
[10]

Limited to
ferromagnetic
materials;
magnetic field
orientation is
critical; cannot
detect deep sub-

surface defects.

[3]

Ultrasonic
Testing (UT)

High-frequency
sound waves are
introduced into
the material.
Reflections
(echoes) from
internal
discontinuities
are detected and
analyzed to
determine flaw
size, location,
and orientation.
[4][11]

Internal cracks,
porosity, slag
inclusions, lack
of fusion, and
incomplete

penetration.[11]

High sensitivity
to planar defects,
provides depth
information,
portable, no

radiation hazard.

Requires a
skilled operator
for accurate
interpretation;
couplant is
necessary;
difficult on thin or
complex welds.
[12]

Radiographic
Testing (RT)

X-rays or gamma
rays are passed
through the weld
and expose a
film or digital
detector on the
opposite side.

Variations in

Internal cracks,
porosity,
inclusions, voids,
and changes in
thickness.[14]

Provides a
permanent visual
record (film); can
inspect a wide
range of
materials and

thicknesses.

Radiation hazard
requires stringent
safety protocols;
less sensitive to
planar defects
unless oriented

correctly; high
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material density equipment cost.
and thickness, [13]
caused by

defects, create a
2D image of the
weld's internal
structure.[4][13]

Visual Testing (VT)

Application Note: VT is the most fundamental NDT method and should always be the first
inspection step for any weld. It is used to identify macroscopic surface flaws and verify that the
weld meets basic quality standards and dimensional specifications.

Experimental Protocol:

o Personnel Qualification: Inspector should be certified according to standards such as 1ISO
9712.

o Equipment: Good lighting (minimum 500 lux), magnifying glass (5x-10x), weld gauges (e.g.,
fillet gauges, bridge cam gauge), and measuring tools.[15]

o Surface Preparation: The weld surface and adjacent base metal must be clean and free from
slag, spatter, oil, and other contaminants that could obscure vision.

e Procedure: a. Visually scan the entire weld length and adjacent heat-affected zone (HAZ). b.
Check for surface-breaking cracks, which often appear as fine, linear indications. c. Identify
and measure any surface porosity (visible pores or gas pockets). d. Use a weld gauge to
measure for undercut (a groove melted into the base metal) and underfill (weld surface
below the adjacent base metal).[15] e. Measure the weld reinforcement (excess metal) to
ensure it is within the specified limits. f. Note the presence of any excessive spatter or arc
strikes on the base material.[5]

o Evaluation: Compare observations against acceptance criteria defined in standards like ISO
5817 or project-specific requirements.[5]
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» Reporting: Document the location, type, and size of all identified and
acceptable/unacceptable discontinuities.

Magnetic Particle Testing (MT)

Application Note: As E235 is a ferromagnetic carbon steel, MT is a highly effective and
sensitive method for detecting surface and near-surface discontinuities.[9] It is particularly
adept at finding fine, shallow cracks that may be missed by visual inspection.

Experimental Protocol:

o Personnel Qualification: Operator certified to a minimum of Level Il in MT according to ISO
9712.

o Equipment: Electromagnetic yoke (AC/DC), black magnetic ink (wet particles) or dry powder,
white contrast paint, UV-A lamp (for fluorescent particles), and a calibrated magnetic field
indicator.

o Surface Preparation: The inspection surface must be clean and dry. For the wet method, a
thin, smooth layer of white contrast paint is often applied to enhance visibility of black ink
indications.

o Procedure: a. Position the electromagnetic yoke's legs on the surface of the weld area. b.
Energize the yoke to induce a magnetic field in the component.[8] c. While the yoke is
energized, apply the magnetic particles (wet ink or dry powder) to the area between the
yoke's legs.[3] d. The particles will accumulate at any magnetic flux leakage fields, forming a
visible indication of a discontinuity.[10] e. Inspect the area for indications. f. To ensure
detection of flaws in all orientations, perform the inspection in two directions, with the second
direction being approximately 90 degrees to the first.[3]

« Interpretation and Evaluation: Evaluate any relevant indications based on their size, shape,
and location, according to the specified acceptance criteria (e.g., ISO 23278).

o Post-Testing: Clean the surface to remove all particles and contrast paint. If required,
demagnetize the component.
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» Reporting: Document all test parameters, equipment used, and the location, size, and

classification of any defects found.

Start MT Inspection

1. Surface Preparation
(Clean & Dry)

2. Apply Contrast Paint
(Optional, for Wet Method)

3. Induce Magnetic Field
(Place Yoke & Energize)

4. Apply Magnetic Particles
(Wet Ink or Dry Powder)

5. Inspect for Indications

Re-orient Yoke 90°
and Repeat Steps 3-5?

6. Evaluate Indications
(per Acceptance Criteria)

7. Post-Test Cleaning
& Demagnetization

End MT Inspection

Click to download full resolution via product page

Fig. 2: Experimental workflow for Magnetic Particle Testing (MT).

Ultrasonic Testing (UT)

Application Note: UT is the primary method for detecting internal, volumetric defects in E235
steel welds, such as lack of fusion, slag inclusions, and internal cracking.[11] Its high sensitivity
to planar defects makes it crucial for critical applications. The velocity of a shear wave in
carbon steel is approximately 3.2 x 10% m/s, a key parameter for calibration.[11]

Experimental Protocol:
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Personnel Qualification: Operator certified to a minimum of Level Il in UT according to ISO
9712.

Equipment: Calibrated ultrasonic flaw detector, appropriate angle-beam shear wave
transducers (e.g., 2.5 to 5 MHz frequency), a normal (0-degree) longitudinal wave
transducer, calibration blocks (e.g., V1/V2 blocks), and couplant (e.g., grease or gel).[11]

Surface Preparation: The scanning surface must be smooth and clean to ensure proper
acoustic coupling. Heavy scale or spatter must be removed.

Calibration: a. Calibrate the instrument for the specific material (E235 steel) and thickness
using standard calibration blocks. b. Set the time base (range) and sensitivity. c. Construct a
Distance Amplitude Correction (DAC) curve or use Time Corrected Gain (TCG) to
compensate for signal attenuation over distance.[16]

Procedure: a. Perform a scan of the parent material on both sides of the weld with the
normal beam transducer to check for laminations.[12] b. Apply couplant to the scanning
surface. c. Scan the weld using an angle-beam transducer. The angle should be chosen
based on the weld joint geometry and thickness to ensure full coverage.[11] d. Move the
probe in a raster pattern, perpendicular and parallel to the weld axis, ensuring overlap
between scans. e. Observe the screen for any indications that rise above the reference level.

Interpretation and Evaluation: a. When an indication is found, manipulate the probe to
maximize the signal amplitude. b. Record the indication's location, peak amplitude, and
sound path length.[17] c. Use sizing techniques (e.g., 6 dB drop method) to estimate the
flaw's dimensions.[16] d. Evaluate the flaw against acceptance criteria from standards like
ISO 11666.

Post-Testing: Remove all couplant from the component surface.[17]

Reporting: Prepare a detailed report including the test procedure, equipment details,
calibration data, a sketch of the weld showing indication locations, and the evaluation of
each indication.[12][17]
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Start UT Inspection
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No (Continue Scan)
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End UT Inspection
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(per Acceptance Criteria)

(Maximize Signal, 6dB Drop)
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Fig. 3: Experimental workflow for Ultrasonic Testing (UT) of welds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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